Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a difluoromethyl group and a carboxylate ester group attached to the benzo[d]thiazole core. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate typically involves the introduction of the difluoromethyl group and the carboxylate ester group onto the benzo[d]thiazole ring. One common method involves the reaction of 2-aminobenzothiazole with difluoromethylating agents under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methyl iodide to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are often used under controlled conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes involved in cell wall synthesis. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
- Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate
- Methyl benzo[d]thiazole-6-carboxylate
- Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
Comparison: Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability compared to similar compounds. The trifluoromethyl derivative, for example, may exhibit different reactivity and potency due to the additional fluorine atom .
Properties
Molecular Formula |
C10H7F2NO2S |
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Molecular Weight |
243.23 g/mol |
IUPAC Name |
methyl 2-(difluoromethyl)-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H7F2NO2S/c1-15-10(14)5-2-3-6-7(4-5)16-9(13-6)8(11)12/h2-4,8H,1H3 |
InChI Key |
KMPDYYDEUYNZCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)C(F)F |
Origin of Product |
United States |
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